molecular formula C18H15Cl2N3O3 B2798047 N-(3,5-dichlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021071-76-0

N-(3,5-dichlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2798047
CAS RN: 1021071-76-0
M. Wt: 392.24
InChI Key: XFCZCHNKNUXOEO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DCPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Biological Activity and Synthesis

  • The compound has been utilized in the synthesis of heterocyclic compounds with antimicrobial and antifungal activities. Notably, reactions of related chlorophenyl furan compounds with antipyrin have been studied, leading to derivatives with biological potential (Sayed et al., 2003).
  • Research into the synthesis of chalcones and acetyl pyrazoline derivatives, including furan nucleus, has shown these compounds to possess antibacterial, antifungal, and antitubercular properties (Bhoot et al., 2011).

Pharmacological Potential

  • A study identified a structure related to this compound, with substituted hydantoin linked to a halophenyl furan group, as a promising scaffold for therapeutic agents treating vascular dysfunction, including ischemia/reperfusion injury (Murasawa et al., 2012).

Synthesis and Reactivity

  • The compound has been involved in the synthesis of various basic N-substituted derivatives, leading to compounds with local anesthetic activity (Saxena et al., 1984).
  • Reactions involving similar compounds, such as butanamides and dihydropyridazines, have led to the creation of new derivatives confirmed through spectral studies (Hafiz et al., 2011).

Agricultural Applications

  • N-substituted furan compounds have shown potential as root growth inhibitors, with significant inhibitory activity in germination assays using rape seed (Kitagawa et al., 2005).

Antiviral Activity

  • Derivatives of furanones, including those with a pyrazolyl group, have been converted into various heterocyclic systems and evaluated for antiviral activity against viruses like HAV and HSV-1, showing promising results (Hashem et al., 2007).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-12-9-13(20)11-14(10-12)21-17(24)4-1-7-23-18(25)6-5-15(22-23)16-3-2-8-26-16/h2-3,5-6,8-11H,1,4,7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZCHNKNUXOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

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